molecular formula C15H19N3OS B2627507 N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1797036-47-5

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2627507
CAS RN: 1797036-47-5
M. Wt: 289.4
InChI Key: PNHOEZHZAWDLHR-UHFFFAOYSA-N
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Description

“N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a cyclopenta[d][1,3]thiazol-2-yl group, a prop-2-yn-1-yl group, and a piperidine-4-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopenta[d][1,3]thiazol-2-yl ring, a prop-2-yn-1-yl group, and a piperidine-4-carboxamide group . These groups could potentially influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the prop-2-yn-1-yl group suggests potential for reactions involving the alkyne functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the cyclopenta[d][1,3]thiazol-2-yl ring, the prop-2-yn-1-yl group, and the piperidine-4-carboxamide group could impact properties such as solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-2-8-18-9-6-11(7-10-18)14(19)17-15-16-12-4-3-5-13(12)20-15/h1,11H,3-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHOEZHZAWDLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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